N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of chromeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-thiazole core: This can be achieved by the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the phenylthio group: This step involves the substitution reaction where a phenylthio group is introduced to the chromeno-thiazole core.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction using suitable reagents like amines and carboxylic acids.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide can be compared with other chromeno-thiazole derivatives:
Similar Compounds: N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(methylthio)propanamide, N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)propanamide.
Uniqueness: The presence of the phenylthio group in this compound imparts unique chemical and biological properties, making it distinct from its analogs with different substituents.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17(10-11-24-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVJBVJMMOFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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